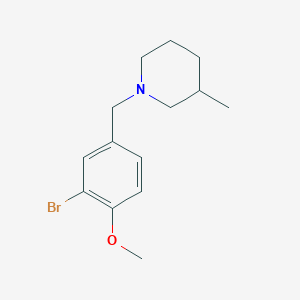
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by binding to dopamine receptors in the brain and modulating dopamine signaling.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis (programmed cell death). It has also been shown to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to modulate dopamine signaling, which may have implications for the treatment of psychiatric disorders such as schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine in lab experiments is its potential as a lead compound for the development of new cancer therapeutics and antipsychotic agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity and selectivity.
Future Directions
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to explore its potential as a treatment for other types of cancer and psychiatric disorders. Additionally, research could be done to optimize the synthesis method and develop more efficient and scalable routes to the compound.
Synthesis Methods
There are several methods for synthesizing 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine. One of the most common methods involves the reaction of 3-bromo-4-methoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified through column chromatography or recrystallization.
Scientific Research Applications
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine has been studied for its potential applications in medicinal chemistry. The compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antipsychotic agent, as it has been shown to bind to dopamine receptors in the brain.
properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-5-6-14(17-2)13(15)8-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPHUYPTIQHZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)






![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5061286.png)
![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)

![methyl 5-benzyl-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5061299.png)

![2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone](/img/structure/B5061323.png)